An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,2-difluoro-spiro[3.3]heptane
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2,2-difluoro-spiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The "escape from flatland" has driven the exploration of sp³-rich frameworks that can serve as bioisosteric replacements for traditional aromatic and cyclic systems.[1][2] Among these, the spiro[3.3]heptane scaffold has emerged as a particularly compelling motif. Its rigid, well-defined three-dimensional structure provides a unique platform for the spatial orientation of substituents, which can lead to improved target engagement and selectivity.[1][3]
This guide focuses on a specific, functionalized derivative: 6-Bromo-2,2-difluoro-spiro[3.3]heptane . This compound combines the desirable conformational rigidity of the spiro[3.3]heptane core with the modulating effects of gem-difluorination and the synthetic versatility of a bromine handle. The gem-difluoro group is a known bioisostere for a carbonyl group and can significantly impact lipophilicity and metabolic stability.[4] The bromine atom serves as a valuable functional group for further chemical elaboration through a variety of cross-coupling reactions, making this molecule a valuable building block in drug discovery programs.
This document provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2,2-difluoro-spiro[3.3]heptane, detailed protocols for its synthesis and the experimental determination of its key characteristics, and an exploration of its potential applications in the field of drug development.
Molecular Structure and Identification
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Chemical Name: 6-Bromo-2,2-difluoro-spiro[3.3]heptane
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CAS Number: 2260937-26-4[5]
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Molecular Formula: C₇H₉BrF₂[5]
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Molecular Weight: 211.05 g/mol [5]
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Canonical SMILES: C1C(Br)C2(C1)CC(F)(F)C2
Physicochemical Properties
Direct experimental data for 6-Bromo-2,2-difluoro-spiro[3.3]heptane is not extensively reported in the public domain. However, based on the known properties of similar halogenated and fluorinated spirocyclic compounds, we can predict a range of its key physicochemical parameters. The following table summarizes these predicted values and provides a foundation for experimental verification.
| Property | Predicted Value/Range | Comments |
| Melting Point (°C) | Liquid at room temperature | Small, non-polar molecules of this molecular weight are typically liquids. |
| Boiling Point (°C) | 180 - 220 | Estimated based on the boiling points of other brominated and fluorinated hydrocarbons of similar size. |
| Density (g/cm³) | 1.5 - 1.7 | The presence of bromine and fluorine atoms significantly increases density compared to the parent hydrocarbon. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). Insoluble in water. | As a non-polar, halogenated organic molecule, it is expected to be hydrophobic. |
| logP (octanol/water) | 2.5 - 3.5 | The bromine and fluorine atoms increase lipophilicity. This is a calculated estimation. |
| pKa | Not applicable | The molecule does not have readily ionizable functional groups. |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, the following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-2,2-difluoro-spiro[3.3]heptane.
Determination of Boiling Point
The boiling point of a liquid is a fundamental physical property that can be determined with high accuracy.
Methodology: Distillation Method
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Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place a small volume (e.g., 5-10 mL) of 6-Bromo-2,2-difluoro-spiro[3.3]heptane and a few boiling chips into the round-bottom flask.
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Heating: Gently heat the flask using a heating mantle.
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Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
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Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction should be applied.
Determination of Solubility
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[6][7]
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: Add an excess amount of 6-Bromo-2,2-difluoro-spiro[3.3]heptane to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
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Phase Separation: Centrifuge the vial to pellet the undissolved solute.
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Sample Collection: Carefully collect an aliquot of the clear supernatant.
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Quantification: Determine the concentration of the solute in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a flame ionization detector (FID). A calibration curve with standards of known concentrations must be prepared for accurate quantification.[6]
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Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Methodology: Shake-Flask Method
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Add a known amount of 6-Bromo-2,2-difluoro-spiro[3.3]heptane to a mixture of the pre-saturated n-octanol and water in a sealed container.
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Equilibration: Shake the container for a set period to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the container to ensure complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in each phase using HPLC or GC.[8]
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]
Synthesis
A practical synthetic route to 6-Bromo-2,2-difluoro-spiro[3.3]heptane can be adapted from established methods for the synthesis of functionalized 6,6-difluorospiro[3.3]heptane building blocks.[1][5] The key precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
Caption: Proposed Synthetic Pathway to 6-Bromo-2,2-difluoro-spiro[3.3]heptane.
Detailed Proposed Protocol (based on related syntheses):
A plausible multi-step synthesis is outlined below, leveraging known transformations in the literature.
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Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane: This key intermediate is prepared from commercially available starting materials in a multi-step sequence, as detailed in the literature.[5]
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Synthesis of 2,2-difluoro-spiro[3.3]heptan-6-one: The dibromide from the previous step can undergo a double alkylation reaction with a suitable C1 synthon like tosylmethyl isocyanide (TosMIC), followed by acidic hydrolysis to yield the ketone.[10]
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Reduction to 2,2-difluoro-spiro[3.3]heptan-6-ol: The ketone is reduced to the corresponding alcohol using a standard reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.
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Bromination of the Alcohol: The alcohol is converted to the target bromide. A common method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in a solvent like dichloromethane (DCM).
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 4.0-4.5 (m, 1H): The proton attached to the bromine-bearing carbon (CH-Br). This proton is expected to be a multiplet due to coupling with the adjacent methylene protons.
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δ 2.2-3.0 (m, 8H): The four methylene groups of the spiro[3.3]heptane core. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ 115-125 (t, J ≈ 280 Hz): The difluorinated carbon (CF₂). The large triplet splitting is due to the one-bond carbon-fluorine coupling.
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δ 40-55 (m): The spiro carbon and the carbons of the cyclobutane rings.
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δ 30-45 (m): The carbon bearing the bromine atom (CH-Br).
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
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δ -85 to -95 (m): A multiplet corresponding to the two equivalent fluorine atoms. The multiplicity will arise from coupling to the adjacent methylene protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkane framework. A strong C-F stretching absorption is anticipated in the region of 1100-1300 cm⁻¹. The C-Br stretch will likely appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and isotopic pattern. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Stability
6-Bromo-2,2-difluoro-spiro[3.3]heptane is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
The primary site of reactivity is the carbon-bromine bond. The bromine atom can be displaced by nucleophiles in Sₙ2 reactions or participate in a variety of organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a versatile building block for the synthesis of more complex molecules.
Applications in Drug Discovery
The unique structural and physicochemical properties of 6-Bromo-2,2-difluoro-spiro[3.3]heptane make it an attractive building block for drug discovery.
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Bioisosteric Replacement: The spiro[3.3]heptane scaffold can serve as a saturated, three-dimensional bioisostere for phenyl rings or other cyclic systems.[1][11] This can lead to improved solubility, metabolic stability, and a more favorable intellectual property position.
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Access to Novel Chemical Space: The rigid spirocyclic core allows for precise positioning of substituents in three-dimensional space, enabling the exploration of novel pharmacophores and interactions with biological targets.[2]
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Synthetic Handle: The bromine atom provides a convenient point for chemical diversification, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.
Conclusion
6-Bromo-2,2-difluoro-spiro[3.3]heptane is a promising building block for medicinal chemistry, combining the desirable three-dimensionality of the spiro[3.3]heptane scaffold with the beneficial effects of gem-difluorination and the synthetic versatility of a bromine handle. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, detailed protocols for their experimental determination, a plausible synthetic route, and an outlook on its potential applications. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, compounds like 6-Bromo-2,2-difluoro-spiro[3.3]heptane will undoubtedly play an important role in the development of the next generation of therapeutics.
References
- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Cenmed Enterprises. 6-bromo-2,2-difluoro-spiro[3.3]heptane (C007B-333791). [Link]
- Dany, F., & Carreira, E. M. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
ResearchGate. Overview of spiro[3.3]heptane synthesis. [Link]
- Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Protocols in Chemical Biology, 8(3), 149–168.
-
NextSDS. 6-bromo-2,2-difluorospiro[3.3]heptane — Chemical Substance Information. [Link]
- Olifir, O. S., et al. (2020). Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. European Journal of Organic Chemistry, 2020(47), 6541-6550.
- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. 1019, pp. 203-214).
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - Enamine [enamine.net]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. who.int [who.int]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
